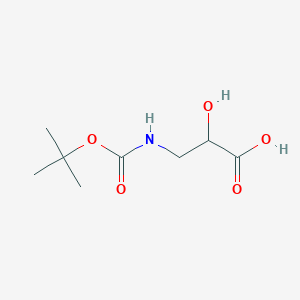

Ácido 3-((terc-butoxicarbonil)amino)-2-hidroxopropanoico

Descripción general

Descripción

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in peptide synthesis and other organic reactions where temporary protection of the amino group is required.

Aplicaciones Científicas De Investigación

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid derivative.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of various chemicals

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of dipeptides . Dipeptides are molecules that play crucial roles in various biological processes, including protein assembly and the synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. In dipeptide synthesis, a distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, enhances amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory yields .

Biochemical Pathways

The compound is involved in the biochemical pathway of dipeptide synthesis. The proposed mechanism includes the following steps :

Result of Action

The result of the compound’s action is the formation of dipeptides . Dipeptides have various biological functions, including serving as building blocks for proteins and acting as intermediates in metabolism.

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could affect the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. This interaction is crucial for the selective formation of peptide bonds, ensuring the correct sequence and structure of the resulting peptides .

Cellular Effects

The effects of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid on cellular processes are primarily related to its role in peptide synthesis. By protecting amino acids during synthesis, it ensures the proper formation of peptides, which are essential for various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, regulating various cellular processes and maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid exerts its effects through the protection of amino acids. The Boc group is added to the amino group of amino acids, preventing unwanted reactions during peptide synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions. The removal of the Boc group allows the amino acid to participate in peptide bond formation, facilitating the synthesis of peptides with the desired sequence and structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. This degradation can affect the efficiency of peptide synthesis, leading to incomplete or incorrect peptide formation. Long-term studies have shown that the compound’s stability is crucial for maintaining its effectiveness in peptide synthesis .

Dosage Effects in Animal Models

The effects of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. These effects are likely due to the accumulation of the compound and its degradation products, which can interfere with cellular processes .

Metabolic Pathways

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the removal of the Boc group and the formation of peptide bonds. These interactions are essential for the proper synthesis and degradation of peptides, ensuring the correct regulation of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s effectiveness in peptide synthesis, ensuring its availability at the sites of peptide bond formation .

Subcellular Localization

The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is primarily determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or the Golgi apparatus, where peptide synthesis occurs. These localization signals ensure that the compound is available at the sites of peptide bond formation, facilitating the efficient synthesis of peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid typically involves the protection of the amino group of 3-amino-2-hydroxypropanoic acid using di-tert-butyl dicarbonate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods

In industrial settings, the production of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid can be scaled up using similar reaction conditions. The use of continuous flow microreactor systems has been explored to enhance the efficiency and safety of the process . This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Trifluoroacetic acid or hydrochloric acid in organic solvents are used for Boc deprotection.

Major Products Formed

Oxidation: Formation of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid.

Reduction: Regeneration of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid.

Substitution: Formation of 3-amino-2-hydroxypropanoic acid after Boc deprotection.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((tert-Butoxycarbonyl)amino)propanoic acid

- 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid

- 3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid

Uniqueness

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxyl group and a Boc-protected amino group. This dual functionality allows for selective reactions at either the hydroxyl or amino group, making it a versatile intermediate in organic synthesis. The presence of the Boc group also provides stability under various reaction conditions, which is advantageous in multi-step synthesis processes .

Actividad Biológica

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-2-hydroxyproline) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₅NO₅

- Molecular Weight : 205.21 g/mol

- CAS Number : 218916-64-4

- Storage Conditions : Sealed in dry conditions at 2-8°C .

Mechanisms of Biological Activity

The biological activity of Boc-2-hydroxyproline can be attributed to its role as a β-amino acid derivative. This compound has been shown to participate in various biochemical pathways, including:

- Protein Synthesis : Boc-2-hydroxyproline can be incorporated into peptides and proteins, potentially altering their structure and function. It has been utilized in genetic code expansion techniques to study protein interactions and functions .

- Antiviral Activity : Research indicates that compounds similar to Boc-2-hydroxyproline exhibit antiviral properties. For instance, derivatives have shown effectiveness against viruses such as SARS-CoV-2 in cellular models .

- Cell Signaling Pathways : It may influence various signaling pathways, including those involved in apoptosis and inflammation, by modulating the activity of specific enzymes and receptors .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral effects of β-amino acids, Boc-2-hydroxyproline was tested against several viruses, including the influenza virus and coronaviruses. The results indicated that this compound could inhibit viral replication in cultured cells, suggesting its potential as a therapeutic agent for viral infections .

Case Study 2: Protein Engineering

A research project focused on the incorporation of Boc-2-hydroxyproline into engineered proteins demonstrated that this modification could enhance the stability and activity of therapeutic proteins. The study highlighted the utility of this compound in developing next-generation biologics with improved pharmacokinetic properties .

Biological Activity Summary Table

Future Directions

Research on Boc-2-hydroxyproline is ongoing, with several avenues for exploration:

- Therapeutic Applications : Investigating its potential as an antiviral agent or in cancer therapy.

- Synthetic Biology : Further studies on its incorporation into synthetic peptides for drug development.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which it exerts its biological effects.

Propiedades

IUPAC Name |

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCAYTVAYSGVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514043 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218916-64-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.